molecular formula C12H19NO4 B15352977 N-tert-Butyloxycarbonyl Norscopine

N-tert-Butyloxycarbonyl Norscopine

Cat. No.: B15352977
M. Wt: 241.28 g/mol
InChI Key: HOBXDSDTVGZVCO-DTJMDUBPSA-N
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Description

N-tert-Butyloxycarbonyl Norscopine is a high-purity chemical reagent intended solely for laboratory research purposes. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines . Its primary value lies in being stable under basic conditions and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid . This makes Boc-protected compounds like this one fundamental tools for the multi-step synthesis of complex molecules, including alkaloids and peptides, where selective protection and deprotection of functional groups is required . As a derivative of norscopine, this protected compound may be of interest in pharmacological and synthetic chemistry research. Researchers can utilize this reagent to build complex molecular architectures without unwanted side reactions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (2R,4S)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-4-6(14)5-8(13)10-9(7)16-10/h6-10,14H,4-5H2,1-3H3/t6?,7?,8?,9-,10+

InChI Key

HOBXDSDTVGZVCO-DTJMDUBPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CC(CC1[C@@H]3[C@H]2O3)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C3C2O3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butyloxycarbonyl Norscopine is typically synthesized through the protection of norscopine's amine group using the tert-butyloxycarbonyl (Boc) group. The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring, and purification steps to obtain the desired product.

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine. Common methods include:

Acid-Mediated Cleavage

  • Reagents : Trifluoroacetic acid (TFA) or HCl in methanol .

  • Conditions : Room temperature or mild heating (e.g., reflux in dichloroethane) .

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

Example :
Deprotection of N-Boc Norscopine using HCl/MeOH yields norscopine with quantitative recovery of the free amine .

Entry Reagent Conditions Yield Source
1HCl (4 M in dioxane)25°C, 2 h90%
2TFA/DCM (1:1)0°C → 25°C, 1 h95%

Coupling Reactions

The Boc group stabilizes the amine during peptide bond formation or other coupling reactions:

Functional Group Compatibility

The Boc group is stable under basic and nucleophilic conditions, enabling orthogonal modifications:

Phosphorylation and Biotinylation

  • Phosphorylation : N-Boc Norscopine tolerates phosphorylation at hydroxyl groups without Boc cleavage .

  • Biotinylation : Biotin-PEG4 conjugates were synthesized using NHS-ester chemistry, retaining Boc protection .

Key Data :

  • Phosphorylation Efficiency : 85–92% yield under Fmoc-compatible conditions .

  • Biotinylation : 78% yield with no observed Boc degradation .

N→O Boc Migration

Under strongly basic conditions (e.g., NaH), Boc groups may migrate from nitrogen to oxygen via a nine-membered cyclic transition state . This side reaction is minimized in acidic or neutral media .

Oxidative Degradation

Exposure to H₂O₂/FeSO₄·7H₂O induces oxidative demethylation of the tropane ring but leaves the Boc group intact .

Scientific Research Applications

N-tert-Butyloxycarbonyl Norscopine is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: As a precursor in the synthesis of pharmaceuticals, including bronchodilators and anticholinergic drugs.

  • Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

N-tert-Butyloxycarbonyl Norscopine is often compared to other Boc-protected amines, such as N-tert-Butyloxycarbonyl-arginine and N-tert-Butyloxycarbonyl-lysine. While these compounds share the Boc protecting group, their core structures and applications differ, highlighting the uniqueness of this compound in specific synthetic pathways and biological studies.

Comparison with Similar Compounds

Comparison of Protecting Groups

The N-Boc group is one of several carbamate-based protecting groups. Key competitors include:

Protecting Group Stability Deprotection Method Solubility Considerations Common Applications
N-Boc Stable in base, neutral conditions Acidic conditions (e.g., TFA) Moderate solubility in organic solvents Peptide synthesis, alkaloid chemistry
Benzyloxycarbonyl (Z) Moderate stability Hydrogenolysis (H₂/Pd) Poor solubility in polar solvents Older peptide protocols
9-Fluorenylmethoxycarbonyl (Fmoc) Base-sensitive Basic conditions (e.g., piperidine) High solubility in DMF or DMSO Solid-phase peptide synthesis
Acetyl Stable under mild conditions Strong acids/bases Variable solubility Small-molecule protection

Key Findings :

  • The N-Boc group is preferred for its orthogonal deprotection with Fmoc, enabling multi-step syntheses .
  • Unlike Z groups, Boc avoids hydrogenation steps, reducing risk of side reactions .
  • Solubility challenges (e.g., for Boc-protected L-glutamic acid in benzyl alcohol) may necessitate alternative solvents or protecting groups .

Structural and Functional Analogues

N-Boc Norscopine shares functional similarities with other Boc-protected intermediates:

a) N-Boc-6-Bromodopamine
  • Synthesis : Bromination of dopamine hydrochloride under Boc protection yields a stable intermediate for further coupling .
  • Advantage Over Non-Protected Analogues: Prevents oxidation of the amine during bromination, a common issue in catecholamine chemistry .
b) Methoxycarbonyl L-Phenylalanine tert-Butyl Ester
  • Synthesis : Combines tert-butyl esters with methoxycarbonyl groups, demonstrating compatibility of Boc-like protection with ester functionalities .
  • Divergence from N-Boc Norscopine: The tert-butyl ester here enhances steric shielding, whereas N-Boc prioritizes amine protection .
c) N-Boc DL-Alaninol Methyl Ether-d3
  • Isotope Labeling : Highlights Boc’s utility in stabilizing amines for isotopic labeling, critical in metabolic tracing or NMR studies .

Q & A

Q. What are the optimal synthetic strategies for introducing the N-tert-butyloxycarbonyl (Boc) group into norscopine derivatives?

The Boc group is commonly introduced via copper-catalyzed coupling reactions or direct alkylation. For example, copper(II) oxide efficiently catalyzes the coupling of Boc-protected heteroarenes with bromoalkynes under ligand-free conditions, achieving yields >80% in controlled environments . Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 substrate:catalyst). Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures is critical to isolate Boc-norscopine derivatives .

Q. How should researchers handle stability and decomposition risks during Boc-protected norscopine synthesis?

Boc-protected compounds decompose under high temperatures (>150°C) or strong acidic/basic conditions, releasing CO, CO₂, and nitrogen oxides . To mitigate this:

  • Use inert atmospheres (N₂/Ar) during reactions.
  • Avoid prolonged exposure to oxidizing agents (e.g., peroxides).
  • Monitor thermal stability via differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds . Storage at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel) preserves integrity.

Q. What analytical methods validate successful Boc protection in norscopine derivatives?

  • NMR Spectroscopy : Characteristic Boc peaks appear at δ 1.4 ppm (t-Bu, 9H) and δ 5.0 ppm (carbamate NH) in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with a mass increase of 101.12 g/mol (Boc group).
  • FT-IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between Boc-protection methodologies?

Discrepancies in yields (e.g., 50% vs. 85% for similar protocols) often arise from trace impurities in starting materials or solvent hygroscopicity. To address this:

  • Perform kinetic studies (e.g., time-resolved HPLC) to identify rate-limiting steps.
  • Use design of experiments (DoE) to optimize variables (catalyst loading, solvent, temperature).
  • Compare activation energies via Arrhenius plots under varying conditions . Contradictory data may also stem from unaccounted side reactions (e.g., carbamate hydrolysis), which can be detected via LC-MS monitoring .

Q. What role does Boc protection play in modulating the biological activity of norscopine analogues?

Boc groups enhance solubility and reduce nonspecific binding in vitro. For example, Boc-modified vancomycin analogues showed altered antimicrobial activity due to steric hindrance at the N-terminal, reducing binding to lipid II by ~30% . To assess this:

  • Conduct structure-activity relationship (SAR) studies with Boc-modified vs. unprotected norscopine.
  • Use surface plasmon resonance (SPR) to quantify binding affinity changes.
  • Compare cytotoxicity profiles in cell lines (e.g., HEK293) via MTT assays .

Q. How can advanced mass spectrometry techniques detect Boc-mediated post-translational modifications in protein-norscopine conjugates?

Boc-Lys incorporation via amber suppression technology enables site-specific labeling. Key steps include:

  • Transfecting cells with PylRS/tRNAPyl systems and incubating with BocLys.
  • Enriching modified proteins via immunoprecipitation (anti-Boc antibodies).
  • Performing tandem MS (MS/MS) with collision-induced dissociation (CID) to identify Boc-specific fragmentation patterns (e.g., loss of 100.12 Da) . Quantitative proteomics (SILAC or TMT labeling) can measure expression-level changes induced by Boc modifications .

Data Contradiction and Validation

Q. How should researchers address inconsistent results in Boc-deprotection kinetics?

Variability in deprotection rates (e.g., TFA vs. HCl-mediated cleavage) may arise from:

  • Residual moisture in reaction mixtures (use Karl Fischer titration to verify).
  • Competing side reactions (e.g., tert-butyl cation formation). Resolution strategies:
  • Conduct kinetic isotope effect (KIE) studies to elucidate mechanisms.
  • Compare 13^{13}C NMR spectra of intermediates to track carbamate stability .
  • Validate via independent methods (e.g., X-ray crystallography of intermediates) .

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